molecular formula C23H20N6O5S2 B4859139 N~1~-(3-METHOXY-2-PYRAZINYL)-4-[({[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE

N~1~-(3-METHOXY-2-PYRAZINYL)-4-[({[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE

Cat. No.: B4859139
M. Wt: 524.6 g/mol
InChI Key: DAXTZGNWEOTGTK-UHFFFAOYSA-N
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Description

N~1~-(3-METHOXY-2-PYRAZINYL)-4-[({[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including pyrazine, isoxazole, and benzenesulfonamide, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-METHOXY-2-PYRAZINYL)-4-[({[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Formation of Pyrazine Derivative: The synthesis starts with the preparation of the 3-methoxy-2-pyrazinyl derivative through nucleophilic substitution reactions.

    Isoxazole Formation: The 5-methyl-3-phenyl-4-isoxazole derivative is synthesized via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the pyrazine and isoxazole derivatives with benzenesulfonamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-METHOXY-2-PYRAZINYL)-4-[({[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO~2~)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~1~-(3-METHOXY-2-PYRAZINYL)-4-[({[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N1-(3-METHOXY-2-PYRAZINYL)-4-[({[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N~1~-(3-METHOXY-2-PYRAZINYL)-4-[({[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O5S2/c1-14-18(19(28-34-14)15-6-4-3-5-7-15)21(30)27-23(35)26-16-8-10-17(11-9-16)36(31,32)29-20-22(33-2)25-13-12-24-20/h3-13H,1-2H3,(H,24,29)(H2,26,27,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXTZGNWEOTGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(=S)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CN=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-(3-METHOXY-2-PYRAZINYL)-4-[({[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE
Reactant of Route 2
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N~1~-(3-METHOXY-2-PYRAZINYL)-4-[({[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(3-METHOXY-2-PYRAZINYL)-4-[({[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(3-METHOXY-2-PYRAZINYL)-4-[({[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(3-METHOXY-2-PYRAZINYL)-4-[({[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(3-METHOXY-2-PYRAZINYL)-4-[({[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE

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